LYN-1604 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

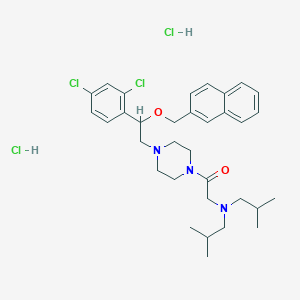

C33H45Cl4N3O2 |

|---|---|

Molecular Weight |

657.5 g/mol |

IUPAC Name |

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride |

InChI |

InChI=1S/C33H43Cl2N3O2.2ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;2*1H |

InChI Key |

GZCBLOPFZPJUOQ-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

LYN-1604 Dihydrochloride: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYN-1604 dihydrochloride has emerged as a potent and selective small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagy pathway. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of LYN-1604. It is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of ULK1 activation, particularly in the context of triple-negative breast cancer (TNBC). The discovery of LYN-1604 was guided by an integrated approach of in silico screening and chemical synthesis, leading to a novel compound that induces autophagy-associated cell death. This whitepaper details the mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.

Discovery of this compound

The discovery of LYN-1604 was predicated on the therapeutic hypothesis that activation of ULK1, which is often downregulated in breast cancer, could be a promising strategy for cancer therapy.[1][2] The development process involved a multi-pronged approach, beginning with in silico high-throughput screening to identify potential ULK1 agonists.[1][2][3][4] This was followed by multiple rounds of chemical synthesis and biological screening to optimize potency and selectivity.

The initial scaffold identified was an α-chlorinated ketone, which provided a versatile entry point for generating a library of candidate molecules through the introduction of various amines.[1] Through iterative cycles of synthesis and screening for kinase activation and anti-proliferative activity against breast cancer cell lines, compound UA3-02, later designated as LYN-1604, was identified as the most promising candidate, demonstrating a significant improvement in potency over earlier compounds.[1]

Chemical Synthesis

The chemical synthesis of LYN-1604, systematically named 1-{4-[2-(2,4-Dichlorophenyl)-2-(naphthalen-2-ylmethoxy)-ethyl]-piperazin-1-yl}-2-diisobutylamino-ethanone, is a multi-step process. The core of the synthesis strategy involves the reaction of a key piperazine intermediate with a chloroacetyl chloride, followed by the introduction of the diisobutylamino group.

Synthesis Workflow:

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

LYN-1604 Dihydrochloride: A Novel ULK1 Agonist for Triple-Negative Breast Cancer Therapy

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified UNC-51-like kinase 1 (ULK1), a key initiator of autophagy, as a potential therapeutic target in TNBC, where it is often downregulated. This document provides a comprehensive technical overview of LYN-1604 dihydrochloride, a novel small-molecule ULK1 agonist, and its mechanism of action in inducing cell death in TNBC. LYN-1604 directly activates ULK1, leading to the induction of autophagy and apoptosis, thereby inhibiting tumor growth both in vitro and in vivo. This guide details the molecular interactions, signaling pathways, quantitative efficacy, and the experimental methodologies used to elucidate the function of LYN-1604, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: ULK1 Agonism

LYN-1604 is a potent agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3][4][5][6] In many breast cancers, particularly TNBC, ULK1 is significantly downregulated.[1][2][5][6] LYN-1604 was identified through a combination of in silico screening and chemical synthesis as a small molecule that can directly bind to and activate ULK1.[1][2][5][6]

Molecular Interaction with ULK1

LYN-1604 binds to a specific pocket within the kinase domain of ULK1.[1][7] Site-directed mutagenesis and biochemical assays have identified three key amino acid residues essential for this interaction: Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89).[1][2][4][5] The binding of LYN-1604 to this site induces a conformational change in ULK1, leading to its activation.[1]

Downstream Signaling Cascade

The activation of ULK1 by LYN-1604 initiates a signaling cascade that promotes autophagy-mediated cell death. This process involves the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][2][5] LYN-1604 treatment leads to the upregulation of p-ULK1 (Ser317) and the phosphorylation of its downstream target mATG13 at Ser318.[1] Concurrently, it downregulates the inhibitory phosphorylation of ULK1 at Ser757.[1] This activated ULK complex then proceeds to induce the formation of autophagosomes.[1]

Further investigation has revealed that LYN-1604-induced cell death also involves other key proteins. Microarray analysis has identified Activating Transcription Factor 3 (ATF3), RAD21, and Caspase-3 as potential ULK1 interactors.[1][2][5] LYN-1604 treatment has been shown to modulate the expression of ATF3 and RAD21 and increase the cleavage of Caspase-3, indicating the induction of both autophagy and apoptosis.[1][2][5]

Figure 1: Signaling pathway of LYN-1604 in TNBC cells.

Quantitative Data

The efficacy of LYN-1604 has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of LYN-1604

| Parameter | Value | Cell Line | Comments |

| ULK1 Activation (EC50) | 18.94 nM[3] | - | Potent activation of ULK1 kinase activity. |

| ULK1 Enzymatic Activity | 195.7% at 100 nM[3] | - | Demonstrates significant agonistic effect. |

| Binding Affinity (KD) | 291.4 nM[4] | - | Nanomolar binding affinity to wild-type ULK1. |

| Anti-proliferative (IC50) | 1.66 µM[3][4] | MDA-MB-231 | Effective inhibition of TNBC cell proliferation. |

Table 2: In Vivo Efficacy of LYN-1604 in TNBC Xenograft Model

| Animal Model | Treatment Group | Dosage | Administration | Outcome |

| MDA-MB-231 Xenograft | LYN-1604 (low dose) | 25 mg/kg[3][4] | Intragastric, once daily for 14 days[3] | Significant inhibition of tumor growth.[3][4] |

| (BALB/c nude mice) | LYN-1604 (medium dose) | 50 mg/kg[3][4] | Intragastric, once daily for 14 days[3] | Significant inhibition of tumor growth.[3][4] |

| LYN-1604 (high dose) | 100 mg/kg[3][4] | Intragastric, once daily for 14 days[3] | Significant inhibition of tumor growth with stable body weights.[3] |

Experimental Protocols

The mechanism of action and efficacy of LYN-1604 were determined using a series of detailed experimental protocols.

ULK1 Kinase Assay

To determine the enzymatic activity of ULK1 in the presence of LYN-1604, an ADP-Glo™ Kinase Assay was likely employed. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Figure 2: Generalized workflow for ULK1 kinase activity assay.

Cell Viability Assay

The anti-proliferative effects of LYN-1604 on TNBC cells were assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. TNBC cells (e.g., MDA-MB-231) were seeded in 96-well plates and treated with varying concentrations of LYN-1604.[4] After a specified incubation period (e.g., 24 hours), cell viability was measured to determine the IC50 value.[3]

Western Blot Analysis

To investigate the effects of LYN-1604 on protein expression and phosphorylation, western blot analysis was performed. MDA-MB-231 cells were treated with LYN-1604, and cell lysates were collected.[1] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins such as p-ULK1 (Ser317), p-ULK1 (Ser757), p-mATG13 (Ser318), Beclin-1, p62, LC3-I/II, ATF3, RAD21, Caspase-3, and PARP.[1] β-actin was used as a loading control.[1]

Site-Directed Mutagenesis

To identify the key amino acid residues in ULK1 for LYN-1604 binding, site-directed mutagenesis was performed to create mutant versions of ULK1 (e.g., ULK1K50A, ULK1L53A, ULK1Y89A).[1][4] The binding affinity of LYN-1604 to these mutant proteins was then compared to that of wild-type ULK1 using biochemical assays.[1][4]

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of LYN-1604 was evaluated using a TNBC xenograft model. MDA-MB-231 cells were subcutaneously injected into BALB/c nude mice.[4] Once tumors reached a palpable size, mice were randomized into treatment and control groups. LYN-1604 was administered orally (intragastric administration) at different doses (25, 50, and 100 mg/kg) daily for a defined period (e.g., 14 days).[3][4] Tumor volume and body weight were monitored throughout the study to assess efficacy and toxicity.[3]

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its distinct mechanism of action, centered on the activation of the ULK1-mediated autophagy and apoptosis pathways, provides a new strategy for targeting this aggressive and difficult-to-treat cancer subtype. The comprehensive data presented in this guide underscore the potent and specific activity of LYN-1604 and provide a solid foundation for its further preclinical and clinical development. The detailed experimental protocols also offer a valuable reference for researchers aiming to investigate ULK1-targeted therapies.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

LYN-1604 Dihydrochloride: A Potent ULK1 Agonist for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a critical initiator of the autophagy pathway, a cellular process essential for homeostasis and response to stress. Dysregulation of ULK1 activity has been implicated in various pathologies, including cancer. In the context of certain cancers, such as triple-negative breast cancer (TNBC), ULK1 expression is often downregulated, suggesting that activation of ULK1-mediated autophagy could be a promising therapeutic strategy. This technical guide provides a comprehensive overview of LYN-1604 dihydrochloride, a potent small-molecule agonist of ULK1. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a valuable resource for researchers and drug development professionals exploring novel cancer therapeutics.

Introduction to this compound

This compound is a novel and potent activator of ULK1.[1] Extensive research has demonstrated its ability to induce ULK1-modulated cell death in cancer cells, particularly in TNBC models, both in vitro and in vivo.[1][2] Its mechanism of action involves direct binding to and activation of ULK1, leading to the initiation of the autophagy cascade and subsequent apoptotic cell death.[1][3] This makes LYN-1604 a compelling candidate for further investigation as a targeted therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (ULK1 Activation) | 18.94 nM | ADP-Glo™ Kinase Assay | [4][5] |

| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | [4][5] |

| Binding Affinity (Kd) | 291.4 nM | Wild-Type ULK1 (SPR) | [4][5] |

| Enzymatic Activity | 195.7% at 100 nM | ULK1 Kinase Assay | [4][5] |

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Dosage | Administration | Duration | Outcome | Reference |

| 25, 50, 100 mg/kg | Intragastric, once daily | 14 days | Significant inhibition of tumor growth | [4] |

Mechanism of Action and Signaling Pathway

LYN-1604 exerts its biological effects by directly binding to and activating ULK1. Site-directed mutagenesis studies have identified three key amino acid residues in the ULK1 binding pocket—LYS50, LEU53, and TYR89—as crucial for this interaction.[2][3] Upon activation by LYN-1604, ULK1 initiates the autophagy signaling cascade. This process is typically suppressed by the mammalian target of rapamycin complex 1 (mTORC1) under nutrient-rich conditions.[6][7] However, under cellular stress or in the presence of an agonist like LYN-1604, ULK1 is activated and phosphorylates downstream targets, leading to the formation of the ULK1 complex (ULK1-mATG13-FIP200-ATG101).[2][8] This complex then orchestrates the nucleation of the autophagosome.[8]

The activation of the ULK1 pathway by LYN-1604 leads to a series of downstream cellular events, including the upregulation of Beclin-1, the degradation of p62 (an autophagy substrate), and the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[4][5] Ultimately, this sustained activation of autophagy can trigger apoptotic cell death, as evidenced by the increased cleavage of caspase-3.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

ULK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of ULK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human ULK1 enzyme

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing kinase buffer, ULK1 enzyme, and the desired concentration of LYN-1604 or vehicle control.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each reaction well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well (volume equal to the initial reaction volume).

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus the ULK1 kinase activity.

-

-

Data Analysis:

-

Calculate the EC50 value by plotting the luminescence signal against the logarithm of the LYN-1604 concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of LYN-1604 on the viability of cancer cells.

Materials:

-

MDA-MB-231 cells (or other relevant cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed MDA-MB-231 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the LYN-1604 concentration.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the autophagy and apoptosis pathways.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-ULK1, anti-phospho-ULK1, anti-Beclin-1, anti-p62, anti-LC3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat MDA-MB-231 cells with LYN-1604 for the desired time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDC membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of LYN-1604 in a living organism.

Materials:

-

Female athymic nude mice (e.g., BALB/c nude)

-

MDA-MB-231 cells

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., corn oil)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intragastric gavage) once daily.

-

-

Monitoring:

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and general health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 14 days), euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Analyze tumor tissues for biomarkers of autophagy and apoptosis via immunohistochemistry or western blotting.

-

Visualizing Experimental and Logical Workflows

Conclusion

This compound represents a promising new avenue for the treatment of cancers with downregulated ULK1 activity, such as TNBC. Its potent and specific activation of ULK1-mediated autophagy and subsequent apoptosis provides a clear mechanism for its anti-tumor effects. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical development of LYN-1604 and other ULK1 agonists as a novel class of targeted cancer therapeutics.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. neb.com [neb.com]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 6. Immunocytochemistry protocol | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

An In-depth Technical Guide to the Binding of LYN-1604 Dihydrochloride to the ULK1 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the small molecule agonist LYN-1604 dihydrochloride and the Unc-51 like autophagy activating kinase 1 (ULK1). The information presented is collated from primary research and is intended to provide a detailed understanding of the binding site, the quantitative aspects of the interaction, and the experimental methodologies used for its characterization.

Introduction to LYN-1604 and ULK1

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] The ULK1 complex, which also includes mATG13, FIP200, and ATG101, integrates signals from nutrient-sensing pathways, such as mTORC1, to regulate autophagosome formation.[1][2] Given its critical role in cell survival and homeostasis, ULK1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer.

LYN-1604 is a small molecule that has been identified as a potent agonist of ULK1. It has been shown to induce ULK1-modulated cell death in triple-negative breast cancer (TNBC) cells, making it a promising candidate for further investigation and drug development.[3] This guide focuses on the specific molecular interactions between LYN-1604 and ULK1.

The LYN-1604 Binding Site on ULK1

Computational docking and subsequent experimental validation through site-directed mutagenesis have identified a specific binding pocket for LYN-1604 on the ULK1 kinase domain. The key amino acid residues crucial for this interaction are:

-

Lysine 50 (LYS50): This residue forms hydrogen bonds with LYN-1604.[3]

-

Leucine 53 (LEU53): This residue is involved in hydrophobic interactions with the compound.[3]

-

Tyrosine 89 (TYR89): This residue also forms hydrophobic interactions and is considered a key determinant for the binding and activation of ULK1 by LYN-1604.[3] Mutation of TYR89 to alanine (Y89A) results in a significant reduction in both the binding affinity and the agonistic activity of LYN-1604.[3]

These residues collectively form the binding site that accommodates LYN-1604, leading to the activation of ULK1's kinase function.

Quantitative Data

The interaction between LYN-1604 and ULK1, as well as its functional consequences, have been quantified through various biochemical and cell-based assays. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Kinase Activation and Binding Affinity

| Parameter | Value | Method | Comment |

| EC50 (ULK1 Activation) | 18.94 nM | ADP-Glo™ Kinase Assay | Concentration of LYN-1604 required to achieve 50% of the maximal activation of ULK1 kinase activity.[3][4] |

| Binding Affinity (Kd) | 291.4 nM | Surface Plasmon Resonance (SPR) | Dissociation constant for the binding of LYN-1604 to wild-type ULK1.[3][5] |

| ULK1 Enzymatic Activity | 195.7% at 100 nM | Not Specified | The level of ULK1 kinase activity in the presence of 100 nM LYN-1604 relative to a control.[3][4] |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Method |

| IC50 (Anti-proliferative) | 1.66 µM | MDA-MB-231 | MTT Assay |

Table 3: Effect of ULK1 Mutations on LYN-1604 Activity

| ULK1 Mutant | Effect on Kinase Activity with LYN-1604 | Effect on Binding Affinity |

| K50A | Less reduced kinase activity compared to wild-type.[3] | Lower response and Kd compared to wild-type.[5] |

| L53A | Less reduced kinase activity compared to wild-type.[3] | Lower response and Kd compared to wild-type.[5] |

| Y89A | Not totally activated by LYN-1604.[3] | Sharp decrease in binding affinity.[3][5] |

Signaling Pathway and Mechanism of Action

LYN-1604 functions as an agonist of ULK1, thereby activating the autophagy pathway. The binding of LYN-1604 to ULK1 enhances its kinase activity, leading to the phosphorylation of downstream targets and the initiation of autophagosome formation. The ULK1-mediated signaling cascade initiated by LYN-1604 has been shown to involve the ULK complex (ULK1-mATG13-FIP200-ATG101) and to modulate the activity of other proteins such as ATF3, RAD21, and caspase-3, ultimately leading to autophagic cell death and apoptosis.[3][6]

Figure 1. LYN-1604 activated ULK1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding of LYN-1604 to ULK1.

5.1 ULK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the kinase activity of ULK1 by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human ULK1 enzyme

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate like mATG13)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of LYN-1604 in kinase buffer.

-

In a 384-well plate, add 1 µL of LYN-1604 dilution or vehicle control (DMSO).

-

Add 2 µL of ULK1 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for ULK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Plot the luminescent signal against the logarithm of the LYN-1604 concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Figure 2. Workflow for the ADP-Glo™ ULK1 Kinase Assay.

5.2 Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time binding kinetics and affinity between LYN-1604 and ULK1.

-

Materials:

-

Biacore system (or equivalent SPR instrument)

-

Sensor chip (e.g., CM5)

-

Recombinant human ULK1 (wild-type and mutants)

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Procedure:

-

Immobilize the ULK1 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of LYN-1604 in running buffer.

-

Inject the LYN-1604 solutions over the sensor surface at a constant flow rate, allowing for association.

-

Switch back to running buffer to allow for dissociation.

-

Regenerate the sensor surface if necessary.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

5.3 Site-Directed Mutagenesis

This technique is used to create specific mutations in the ULK1 gene to assess the importance of individual amino acid residues for LYN-1604 binding.

-

Materials:

-

Expression vector containing the wild-type ULK1 cDNA

-

Mutagenic primers designed to introduce the desired point mutations (e.g., Y89A)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

-

-

Procedure:

-

Design and synthesize primers containing the desired mutation.

-

Perform PCR using the wild-type ULK1 plasmid as a template and the mutagenic primers to amplify the entire plasmid.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli.

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Express and purify the mutant ULK1 protein for use in kinase and binding assays.

-

Conclusion

This compound is a potent agonist of ULK1 that binds to a specific site defined by residues LYS50, LEU53, and TYR89. This interaction leads to the activation of ULK1 kinase activity and the induction of autophagy-mediated cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working on the development of ULK1-targeted therapies. The detailed understanding of the LYN-1604 binding site and mechanism of action can facilitate the design of novel and more potent ULK1 modulators.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

LYN-1604 Dihydrochloride: A Technical Guide to ULK1-Mediated Autophagy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYN-1604 dihydrochloride is a potent, small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagic process.[1][2] Emerging research, particularly in the context of triple-negative breast cancer (TNBC), has demonstrated that LYN-1604's activation of ULK1 triggers two distinct but concurrent cell death pathways: autophagy and apoptosis.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental validation of LYN-1604-induced cellular demise. It is designed to serve as a comprehensive resource for researchers investigating novel cancer therapeutics and the intricate roles of ULK1 in cell fate determination.

Core Mechanism: Potent Activation of ULK1

LYN-1604 acts as a direct agonist of ULK1.[3] ULK1 is a serine/threonine kinase that, as a component of a larger complex, is essential for the initiation of autophagy.[6] The activation of ULK1 by LYN-1604 is the pivotal event that initiates the downstream signaling cascades leading to both autophagy and apoptosis.[1][3] The potency of this interaction is highlighted by its low nanomolar effective concentration and high binding affinity.[1][7][8]

Quantitative Data: In Vitro Activity and Binding Affinity

| Parameter | Value | Cell Line / System | Citation |

| ULK1 Activation (EC50) | 18.94 nM | ADP-Glo™ Kinase Assay | [1][3][7] |

| Anti-proliferative (IC50) | 1.66 µM | MDA-MB-231 Cells | [1][7][8] |

| Binding Affinity (KD) | 291.4 nM | Wild-Type ULK1 | [1][7][8] |

| Enzymatic Activity | 195.7% of control | @ 100 nM LYN-1604 | [1][7][9] |

LYN-1604-Induced Autophagy

Upon activation by LYN-1604, ULK1 initiates the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. This process is mediated through the ULK1 complex (ULK1-mATG13-FIP200-ATG101).[3][10] LYN-1604 treatment leads to a dose-dependent increase in the autophagy ratio in cancer cells.[7]

Signaling Pathway and Key Markers

LYN-1604-induced ULK1 activation triggers ATG5-dependent autophagy, characterized by several key molecular events:[1][6]

-

Increased Beclin-1: Upregulation of this key protein is essential for the nucleation of the autophagosomal membrane.[1][7]

-

LC3-I to LC3-II Conversion: The cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. This conversion is a hallmark of autophagy.[1][7]

-

p62 Degradation: The protein p62/SQSTM1 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels indicates successful autophagic flux.[1][7]

Quantitative Data: In Vitro Markers of Autophagy

| Marker | Effect | Concentration / Time | Cell Line | Citation |

| Beclin-1 Expression | Remarkable Up-regulation | 0.5-2 µM / 24 hours | MDA-MB-231 | [1][7] |

| LC3-I to LC3-II | Transformation Observed | 0.5-2 µM / 24 hours | MDA-MB-231 | [1][7] |

| p62 Expression | Degradation Observed | 0.5-2 µM / 24 hours | MDA-MB-231 | [1][7] |

LYN-1604-Induced Apoptosis

Concurrently with autophagy, LYN-1604 treatment also initiates programmed cell death, or apoptosis.[11] This dual-action mechanism suggests a comprehensive and robust anti-cancer effect. The apoptotic pathway is also regulated by the initial activation of ULK1.[3]

Signaling Pathway and Key Markers

Microarray analysis has identified several key proteins involved in LYN-1604's pro-apoptotic effects:[3][8]

-

Caspase-3 Cleavage: LYN-1604 increases the cleavage of Caspase-3, the primary executioner caspase in the apoptotic cascade.[1][3]

-

PARP Cleavage: Subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3 is a definitive marker of apoptosis.[3]

-

Modulation of ATF3 and RAD21: LYN-1604 has been shown to modulate Activating Transcription Factor 3 (ATF3) and RAD21, proteins linked to both autophagy and apoptosis, in a ULK1-dependent manner.[3][8]

Quantitative Data: In Vitro Markers of Apoptosis

| Marker | Effect | Concentration / Time | Cell Line | Citation |

| Cleaved Caspase-3 | Increased Expression | Not specified | MDA-MB-231 | [1][3] |

| Cleaved PARP | Increased Expression | Not specified | MDA-MB-231 | [3] |

| ATF3 Expression | Modulated | Not specified | MDA-MB-231 | [3][8] |

| RAD21 Expression | Modulated | Not specified | MDA-MB-231 | [3][8] |

Visualized Mechanisms and Workflows

Signaling Pathway Diagram

Caption: LYN-1604 activates ULK1, initiating parallel autophagy and apoptosis pathways.

Experimental Workflow Diagram

Caption: Workflow for evaluating LYN-1604's in vitro and in vivo efficacy.

Key Experimental Protocols

Cell Viability (MTT Assay)

-

Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10⁴ cells/mL.[8]

-

Incubation: Allow cells to adhere by incubating for 24 hours.[8]

-

Treatment: Treat cells with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, 2.0 µM) for the desired time period (e.g., 24 hours).[7][8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader to determine cell viability.[12]

Western Blotting for Autophagy/Apoptosis Markers

-

Cell Lysis: After treatment with LYN-1604, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[13]

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (e.g., 12%).[13]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, Beclin-1, p62, Cleaved Caspase-3, PARP, β-Actin) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.[13]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

-

Cell Collection: Following treatment with LYN-1604, harvest both adherent and floating cells and centrifuge.[15]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15][17]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[15][18]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[15][19]

Conclusion

This compound represents a promising therapeutic candidate that leverages the targeted activation of ULK1 to induce robust cell death in cancer cells.[3] Its unique ability to simultaneously trigger both autophagy and apoptosis provides a multi-pronged attack on tumor cell survival.[1][11] The detailed mechanisms and protocols outlined in this guide offer a foundational resource for further investigation and development of LYN-1604 and other ULK1-targeting compounds in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]

- 12. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blotting analysis of LC3, BNIP3 and Beclin-1 [bio-protocol.org]

- 14. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 15. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 16. Annexin V Staining Protocol [bdbiosciences.com]

- 17. kumc.edu [kumc.edu]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

LYN-1604 Dihydrochloride: A Technical Guide to its Effects on Beclin-1 and p62 in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of LYN-1604 dihydrochloride, a potent activator of UNC-51-like kinase 1 (ULK1), with a specific focus on its effects on the key autophagy-related proteins, Beclin-1 and p62. This document is intended to serve as a comprehensive resource, detailing the compound's impact on autophagy signaling, presenting quantitative data from key experiments, and providing detailed experimental protocols for replication and further investigation.

Executive Summary

This compound has emerged as a significant small molecule tool for the study of autophagy and a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). It functions as a potent agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic process.[1][2][3][4][5] Activation of ULK1 by LYN-1604 triggers a signaling cascade that leads to the upregulation of Beclin-1, a core component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex essential for autophagosome nucleation, and the degradation of p62/SQSTM1, a protein that serves as a selective autophagy receptor and a marker of autophagic flux.[1][2][4] This guide will elucidate the molecular mechanisms underlying these effects and provide the necessary technical information for their study.

Core Mechanism of Action: ULK1-Mediated Autophagy

This compound directly binds to and activates ULK1, which is a critical initiator of autophagy.[1][2] ULK1 is a central component of a larger protein complex that includes mATG13, FIP200, and ATG101.[2][6][7] The activation of this complex by LYN-1604 initiates the formation of the phagophore, the precursor to the autophagosome. This process is intricately linked to the modulation of Beclin-1 and the degradation of p62.

Signaling Pathway

The binding of LYN-1604 to ULK1 enhances its kinase activity, leading to the phosphorylation of downstream targets, including components of the autophagy machinery. A key event in this pathway is the ULK1-mediated phosphorylation of Beclin-1. This phosphorylation event enhances the activity of the Beclin-1-containing Vps34 complex, which is crucial for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step in autophagosome formation. The subsequent maturation of autophagosomes and their fusion with lysosomes lead to the degradation of their cargo, which includes the p62 protein.

References

- 1. ULK1 induces autophagy by phosphorylating Beclin-1 and activating VPS34 lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LYN-1604 Dihydrochloride: A Novel ULK1 Activator Modulating ATF3 and RAD21 in Triple-Negative Breast Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LYN-1604 dihydrochloride is a novel small molecule that has been identified as a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4][5][6] This compound has demonstrated significant anti-proliferative effects in triple-negative breast cancer (TNBC) cells by inducing cell death through mechanisms involving both autophagy and apoptosis.[6] A critical aspect of LYN-1604's mechanism of action is its ability to modulate the expression of Activating Transcription Factor 3 (ATF3) and Rad21 cohesin complex component (RAD21), two proteins implicated in cancer cell survival and proliferation.[6] This technical guide provides a comprehensive overview of the regulation of ATF3 and RAD21 by this compound, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound directly binds to and activates ULK1, leading to the initiation of the autophagic process.[1][2][4] This activation triggers a cascade of downstream events that ultimately result in cancer cell death.[6] Key to this process is the modulation of ATF3 and RAD21, which were identified as potential ULK1 interactors through microarray analysis of LYN-1604-treated TNBC cells.[6]

Data Presentation: Regulation of ATF3 and RAD21

The following tables summarize the quantitative and qualitative effects of this compound on the expression of ATF3 and RAD21 in MDA-MB-231 triple-negative breast cancer cells, as determined by Western blot analysis.

Table 1: Effect of this compound on ATF3 Expression

| LYN-1604 Concentration (µM) | Observation |

| 0 (Control) | Basal expression |

| 0.5 | Increased expression |

| 1.0 | Further increased expression |

| 2.0 | Strongest observed expression |

Data is qualitatively summarized from Western blot images presented in Zhang et al. (2017).

Table 2: Effect of this compound on RAD21 Expression

| LYN-1604 Concentration (µM) | Observation |

| 0 (Control) | Basal expression |

| 0.5 | Decreased expression |

| 1.0 | Further decreased expression |

| 2.0 | Strongest observed repression |

Data is qualitatively summarized from Western blot images presented in Zhang et al. (2017).

Signaling Pathway

The proposed signaling pathway initiated by this compound is depicted below. LYN-1604 activates ULK1, which in turn leads to the upregulation of the pro-apoptotic transcription factor ATF3 and the downregulation of the cohesin protein RAD21, a factor involved in cell proliferation. This dual effect contributes to the induction of autophagy and apoptosis in cancer cells.

Caption: LYN-1604 signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the regulatory effects of this compound on ATF3 and RAD21.

Cell Culture and Treatment

-

Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.

-

Culture Medium: L-15 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in the culture medium to the final desired concentrations (e.g., 0.5, 1.0, and 2.0 µM). Control cells are treated with an equivalent volume of DMSO. The treatment duration is typically 24 hours.

Western Blot Analysis

This protocol is used to determine the protein expression levels of ATF3 and RAD21 following treatment with LYN-1604.

Caption: Western blot workflow.

-

Lysis Buffer: RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Bicinchoninic acid (BCA) protein assay.

-

Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for ATF3, RAD21, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Microarray Analysis

This protocol is used to identify genome-wide changes in gene expression in response to LYN-1604 treatment, which led to the identification of ATF3 and RAD21 as modulated genes.

Caption: Microarray analysis workflow.

-

RNA Isolation: Total RNA is extracted from LYN-1604-treated and control MDA-MB-231 cells using a suitable method, such as TRIzol reagent.

-

RNA Quality Control: The integrity and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis and Labeling: High-quality RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

-

Hybridization: The labeled cDNA is hybridized to a human whole-genome microarray chip.

-

Scanning and Data Extraction: The microarray chip is scanned to detect the fluorescence intensity at each probe, and the raw data is extracted.

-

Data Analysis: The raw data is normalized to remove systematic variations. Statistical analysis is then performed to identify genes that are significantly differentially expressed between the LYN-1604-treated and control groups. Genes with a significant fold change and a low p-value are selected for further investigation.

Conclusion

This compound represents a promising therapeutic agent for triple-negative breast cancer. Its mechanism of action, centered on the activation of ULK1, leads to a favorable modulation of the cellular machinery controlling cell death and proliferation. The upregulation of the pro-apoptotic factor ATF3 and the downregulation of the proliferation-associated protein RAD21 are key events in the anti-cancer activity of LYN-1604. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and leverage this novel therapeutic strategy.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atlastin 2/3 regulate ER targeting of the ULK1 complex to initiate autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of LYN-1604 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYN-1604 dihydrochloride has emerged as a potent, small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. This document provides a comprehensive technical overview of the initial characterization of LYN-1604, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols from foundational preclinical studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate and expand upon these seminal findings, particularly in the context of triple-negative breast cancer (TNBC) research, where LYN-1604 has shown significant promise.

Core Compound Properties

LYN-1604 is a novel ULK1 agonist designed through a combination of in silico screening and chemical synthesis.[1] Its pro-autophagic and pro-apoptotic activities position it as a promising candidate for therapeutic development, especially in cancers with downregulated ULK1 expression.[1]

| Property | Value |

| Molecular Target | UNC-51-like kinase 1 (ULK1) |

| Mechanism of Action | ULK1 Agonist, Autophagy and Apoptosis Inducer |

| Chemical Formula | C₃₃H₄₄Cl₃N₃O₂ (hydrochloride salt) |

| Molecular Weight | 621.08 g/mol (hydrochloride salt) |

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters defining the bioactivity of LYN-1604 from in vitro assays.

| Parameter | Value | Cell Line / System |

| ULK1 Activation (EC₅₀) | 18.94 nM | Kinase Assay |

| Cell Viability (IC₅₀) | 1.66 µM | MDA-MB-231 Cells |

| Binding Affinity to Wild-Type ULK1 (Kᴅ) | 291.4 nM | SPR Analysis |

| Enzymatic Activity Increase at 100 nM | 195.7% | Kinase Assay |

Mechanism of Action & Signaling Pathway

LYN-1604 directly binds to and activates ULK1, the initiator kinase of the autophagy pathway. Site-directed mutagenesis studies have identified three key amino acid residues in ULK1—Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89)—as crucial for the binding and activation by LYN-1604.[1][2] Activation of ULK1 by LYN-1604 initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][3] This complex then triggers downstream autophagic processes.

Furthermore, LYN-1604-induced cell death is associated with the modulation of other key proteins, including Activating Transcription Factor 3 (ATF3) and RAD21, and the cleavage of caspase-3, indicating a crosstalk between the induced autophagy and apoptosis pathways.[1][3]

Preclinical In Vivo Efficacy

In a preclinical xenograft model using the human triple-negative breast cancer cell line MDA-MB-231, LYN-1604 demonstrated significant anti-tumor activity.[3]

| Parameter | Result |

| Animal Model | BALB/c nude mice |

| Cell Line | MDA-MB-231 |

| Dosing Regimen | 25, 50, and 100 mg/kg, intragastric administration, once daily for 14 days |

| Primary Outcome | Significant inhibition of xenograft tumor growth |

| Secondary Observations | Stable body weights in treated mice. Slight increase in liver and spleen weight indices in some groups, with no effect on kidneys. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of LYN-1604.

Cell Viability Assay

This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of LYN-1604 on cancer cells.

-

Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.

-

Seeding Density: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells/mL.[2]

-

Incubation: Plates are incubated for 24 hours to allow for cell adherence.

-

Treatment: Cells are treated with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, 2.0 µM) for a specified duration.[4]

-

Assay: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Western Blot Analysis

This protocol was employed to investigate the effect of LYN-1604 on the expression and post-translational modification of key proteins in the autophagy and apoptosis pathways.

-

Cell Line: MDA-MB-231.

-

Treatment: Cells are treated with LYN-1604 (0, 0.5, 1, and 2 µM) for 24 hours.[5]

-

Lysis: Cells are lysed, and protein concentration is determined.

-

Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibodies: The membrane is incubated with primary antibodies against target proteins, including Beclin-1, p62, LC3, p-ULK1 (Ser317), ATF3, RAD21, and cleaved caspase-3. β-actin is used as a loading control.[3]

-

Secondary Antibody: An appropriate HRP-conjugated secondary antibody is used.

-

Detection: Protein bands are visualized using a chemiluminescence detection system.

ULK1 Kinase Assay

The enzymatic activity of ULK1 in the presence of LYN-1604 was determined using a luminescence-based kinase assay.

-

Assay Kit: ADP-Glo™ Kinase Assay.

-

Procedure:

-

A reaction mixture containing ULK1 enzyme, substrate (e.g., purified mATG13), ATP, and varying concentrations of LYN-1604 is prepared in a 384-well plate.

-

The reaction is incubated at room temperature for 60 minutes.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.

-

Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. This step is followed by a 30-minute incubation.

-

Luminescence is measured, which is directly proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis: The EC₅₀ value is calculated from a dose-response curve.

Surface Plasmon Resonance (SPR) Analysis

SPR was used to measure the binding affinity between LYN-1604 and ULK1.

-

Instrument: Biacore S51 system.

-

Sensor Chip: CM5 sensor chip.

-

Immobilization: Wild-type or mutant ULK1 protein is immobilized on the sensor chip surface using a standard amine coupling procedure.

-

Analyte: A series of concentrations of LYN-1604 in a suitable running buffer are flowed over the chip surface.

-

Detection: The binding of LYN-1604 to the immobilized ULK1 is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (Kᴅ).

Site-Directed Mutagenesis

To identify the key amino acid residues of ULK1 involved in the interaction with LYN-1604, site-directed mutagenesis was performed.

-

Kit: Quikchange II site-directed mutagenesis kit (Stratagene).

-

Procedure: The manufacturer's protocol is followed to introduce point mutations into the ULK1 expression vector, creating mutants such as K50A, L53A, and Y89A.

-

Verification: The presence of the desired mutations is confirmed by DNA sequencing.

-

Application: The mutant ULK1 proteins are then expressed and used in kinase assays and SPR analysis to assess the impact of the mutations on LYN-1604's activity and binding.

In Vivo Xenograft Model

This protocol details the in vivo evaluation of LYN-1604's anti-tumor efficacy.

-

Animal Model: Female BALB/c nude mice.

-

Cell Implantation: MDA-MB-231 cells are implanted into the mammary fat pads of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into vehicle control and LYN-1604 treatment groups.

-

Dosing: LYN-1604 is administered via intragastric gavage at doses of 25, 50, and 100 mg/kg, once daily for 14 consecutive days.

-

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed. Organs may be harvested for further analysis.

Conclusion

This compound is a potent and specific small-molecule activator of ULK1 that induces both autophagy and apoptosis in triple-negative breast cancer cells. The initial characterization data, both in vitro and in vivo, strongly support its potential as a novel therapeutic agent. The detailed protocols provided in this guide offer a foundation for further investigation into the mechanism and therapeutic applications of LYN-1604.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LYN-1604 Dihydrochloride: Application Notes for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYN-1604 is a potent and selective activator of Unc-51 like autophagy activating kinase 1 (ULK1), a crucial initiator of autophagy.[1][2][3] By directly targeting ULK1, LYN-1604 has been demonstrated to induce autophagy and apoptosis, leading to cell death in triple-negative breast cancer (TNBC) cells.[4][5][6] This document provides detailed protocols for the in vitro use of LYN-1604 dihydrochloride in cell culture, focusing on the MDA-MB-231 human breast cancer cell line as a model system.

Mechanism of Action

LYN-1604 functions as a small molecule agonist of ULK1.[5][7] Its mechanism of action involves binding to a key activation site on the ULK1 protein, specifically interacting with the amino acid residues LYS50, LEU53, and TYR89.[4][5][7] This binding event activates the kinase activity of ULK1, initiating the autophagy cascade. The ULK1 complex, which includes mATG13, FIP200, and ATG101, is subsequently engaged, leading to the formation of autophagosomes.[4][5][6] This process is marked by the upregulation of Beclin-1, the degradation of p62, and the conversion of LC3-I to LC3-II.[1][2][8] Furthermore, LYN-1604-induced cell death is also associated with the activation of apoptotic pathways, as evidenced by the cleavage of caspase-3 and PARP.[1][4][8] The induction of cell death by LYN-1604 involves ATF3, RAD21, and caspase3.[4][5][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.

Table 1: Potency and Binding Affinity

| Parameter | Value | Cell Line/System | Reference |

| EC50 (ULK1 Activation) | 18.94 nM | Enzymatic Assay | [1][2][3] |

| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [2][7] |

| KD (Binding Affinity to ULK1) | 291.4 nM | Biochemical Assay | [1][2][7] |

Table 2: In Vitro Cellular Activity in MDA-MB-231 Cells

| Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| Cell Viability (MTT Assay) | 0.5 - 2.0 µM | 24 hours | Dose-dependent increase in autophagy and cell death | [3][8] |

| Western Blot | 0.5 - 2.0 µM | 24 hours | Upregulation of Beclin-1, degradation of p62, conversion of LC3-I to LC3-II | [2][8] |

| Apoptosis Induction | Not Specified | Not Specified | Increased cleavage of caspase-3 | [1][2][8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in fresh DMSO.[7] For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO. Note: The solubility in DMSO is high (e.g., 50 mg/mL).[7]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[8]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.[8]

Cell Culture and Seeding

Materials:

-

MDA-MB-231 human breast cancer cell line

-

DMEM or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well and 6-well cell culture plates

Procedure:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, detach the cells using Trypsin-EDTA and resuspend them in fresh medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into appropriate culture plates. For a 96-well plate, a common seeding density is 5 x 10^4 cells per mL.[7]

In Vitro Cell Viability (MTT) Assay

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere for 24 hours.[7]

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical concentration range to test is 0.5 µM to 2.0 µM.[2][8]

-

Remove the old medium from the wells and add the medium containing different concentrations of LYN-1604. Include a vehicle control (DMSO-treated) group.

-

Incubate the plate for the desired time period, for example, 24 hours.[7][8]

-

Following incubation, perform an MTT assay according to the manufacturer's instructions to determine cell viability.

Western Blot Analysis for Autophagy and Apoptosis Markers

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.[8]

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Beclin-1, p62, LC3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Signaling pathway of LYN-1604-induced cell death.

Caption: General workflow for in vitro cell-based assays with LYN-1604.

Safety and Handling

This compound is for research use only.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

LYN-1604 Dihydrochloride: Application Notes and Protocols for MDA-MB-231 Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYN-1604 dihydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] In the context of triple-negative breast cancer (TNBC), particularly the MDA-MB-231 cell line, LYN-1604 has been demonstrated to induce cell death through mechanisms involving both autophagy and apoptosis.[2][4] This document provides detailed application notes and experimental protocols for the treatment of MDA-MB-231 cells with this compound, summarizing key quantitative data and outlining the underlying signaling pathways.

Mechanism of Action

LYN-1604 directly activates ULK1, leading to the induction of ATG5-dependent autophagy.[1][5] This activation of the ULK1 complex (ULK1-mATG13-FIP200-ATG101) triggers a cascade of events that ultimately result in cell death.[2][3][4] Beyond autophagy, LYN-1604 treatment in MDA-MB-231 cells also involves the modulation of other key proteins such as ATF3 and RAD21, and an increase in the cleavage of caspase-3, indicating the induction of apoptosis.[2][4][6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes | Reference(s) |

| ULK1 Activation (EC50) | 18.94 nM | - | Enzymatic assay | [1][7] |

| ULK1 Binding Affinity (KD) | 291.4 nM | - | Wild-type ULK1 | [1][5][6] |

| Anti-proliferative Activity (IC50) | 1.66 µM | MDA-MB-231 | 24-hour incubation | [1][5] |

| Effective Concentration Range | 0.5 - 2.0 µM | MDA-MB-231 | Induction of cell death and autophagy | [1][5][7] |

Table 2: Cellular Effects of this compound on MDA-MB-231 Cells

| Effect | Concentration(s) | Incubation Time | Key Markers | Reference(s) |

| Induction of Cell Death | 0.5, 1.0, 2.0 µM | 24 hours | Increased autophagy ratio | [1][7] |

| Induction of Autophagy | 0.5 - 2.0 µM | 24 hours | Upregulation of Beclin-1, degradation of p62, LC3-I to LC3-II conversion | [1][5][7] |

| Induction of Apoptosis | Not specified | Not specified | Increased cleavage of caspase-3 | [1][5] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in MDA-MB-231 cells.

Experimental Protocols

Cell Culture

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6]

-

Workflow Diagram:

MTT Assay Experimental Workflow. -

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^4 cells/mL.[6]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LYN-1604. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

This protocol is based on standard Western blotting procedures to detect changes in protein expression.[7][8]

-

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with LYN-1604 (e.g., 0, 0.5, 1, and 2 µM) for 24 hours.[7]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Beclin-1, p62, LC3, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Autophagy Detection with Monodansylcadaverine (MDC) Staining

This protocol is for visualizing autophagic vacuoles.[4][8]

-

Protocol:

-

Grow MDA-MB-231 cells on coverslips in a 24-well plate.

-

Treat the cells with LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.[4][8]

-

Wash the cells with PBS.

-

Stain the cells with 50 µM MDC in PBS for 15 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Mount the coverslips on glass slides with a mounting medium.

-

Observe the cells under a fluorescence microscope. Autophagic vacuoles will appear as distinct dot-like structures.

-

Conclusion